2,6-Dimethoxypyridine
Description
Significance in Modern Organic Synthesis and Heterocyclic Chemistry
In modern organic synthesis, 2,6-dimethoxypyridine (B38085) is a versatile and valuable reagent. It serves as a key intermediate and building block for creating more complex molecules, particularly in the pharmaceutical and agrochemical industries. cymitquimica.comguidechem.com One of its primary roles is to provide a scaffold for introducing methoxy (B1213986) and pyridine (B92270) functionalities into target structures. guidechem.com A notable industrial application is its use as an intermediate in the synthesis of Pantoprazole sodium, a medication used to treat gastroesophageal reflux disease. jubilantingrevia.com
The reactivity of this compound is heavily influenced by the two electron-donating methoxy groups. cymitquimica.com These groups increase the electron density of the pyridine ring, affecting its behavior in reactions such as electrophilic aromatic substitution. cymitquimica.com Furthermore, the nitrogen atom in the pyridine ring allows the molecule to act as a ligand in metal-catalyzed reactions, a property that is widely exploited in catalysis. guidechem.com
Derivatives of this compound have expanded its utility even further. For instance, this compound-3-boronic acid is a crucial component in Suzuki-Miyaura cross-coupling reactions. chemimpex.com This type of reaction is fundamental for forming new carbon-carbon bonds, which is an essential step in constructing the complex molecular architectures required for many modern pharmaceutical agents and agrochemicals. chemimpex.com
Foundational Role as a Pyridine Derivative in Chemical Innovation
As a substituted pyridine, this compound provides a foundational structure for innovation in heterocyclic chemistry. Its unique electronic and steric properties make it an excellent model for studying noncovalent interactions, such as halogen and hydrogen bonding, which are critical for understanding molecular recognition and self-assembly processes. digitellinc.com
The core structure of this compound has been modified to create a wide array of derivatives with specialized functions. Research has focused on developing these derivatives for various advanced applications:
Drug Development : Derivatives serve as key building blocks in the synthesis of novel pharmaceuticals, including targeted therapies for cancer research. chemimpex.com
Catalysis : The compound and its derivatives are employed to enhance reaction rates and selectivity in chemical manufacturing processes. chemimpex.com
Material Science : It is used in the creation of advanced materials, such as polymers and nanomaterials. chemimpex.com
Bioconjugation : Its derivatives play a role in techniques that attach biomolecules to surfaces or other molecules, which is vital for diagnostics and therapeutics. chemimpex.com
Furthermore, research into derivatives like this compound-3-carbaldehyde has shown potential biological activity, including antifungal properties against certain species like Aspergillus parasiticus. guidechem.comcymitquimica.com This highlights the compound's role not just as a synthetic tool but also as a starting point for the discovery of new bioactive molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-4-3-5-7(8-6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTGEEMBZJBBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871156 | |
| Record name | 2,6-Dimethoxypyridine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00871156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6231-18-1 | |
| Record name | 2,6-Dimethoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6231-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,6-Dimethoxypyridine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethoxypyridine | |
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| Record name | 2,6-dimethoxypyridine | |
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Synthetic Methodologies and Precursor Chemistry of 2,6 Dimethoxypyridine
Regioselective Functionalization Approaches to 2,6-Dimethoxypyridine (B38085) Derivatives
The strategic introduction of functional groups onto the this compound scaffold is crucial for its use in multistep syntheses. The electron-rich nature of the ring system allows for various electrophilic and metallation-based functionalization strategies.
Carboxylation of pyridine (B92270) rings can be achieved through various methods, including electrochemical approaches and the reaction of organometallic intermediates with carbon dioxide. While direct carboxylation of this compound itself is not extensively documented in readily available literature, the synthesis of its carboxylated derivatives often proceeds through the functionalization of a pre-existing carboxylated pyridine core or by introducing the carboxyl group to a functionalized this compound precursor.
A relevant approach involves the synthesis of 2,6-dimethoxyisonicotinic acid (this compound-4-carboxylic acid) from 2,6-dichloropyridine-4-carboxylic acid. This transformation is achieved by heating the dichloro precursor with sodium hydroxide in methanol, followed by acidification with hydrochloric acid in water. researchgate.net This method highlights the introduction of the methoxy (B1213986) groups onto a pre-carboxylated pyridine ring.
| Starting Material | Reagents | Conditions | Product | Reference |
| 2,6-Dichloropyridine-4-carboxylic acid | 1. Sodium hydroxide, Methanol2. Hydrochloric acid, Water | Heating/reflux for 0.5h | 2,6-Dimethoxyisonicotinic acid | researchgate.net |
Furthermore, the lithiation of this compound at the 3-position, a key step in the synthesis of its 3-boronic acid derivative, generates a nucleophilic intermediate that can, in principle, react with carbon dioxide to yield this compound-3-carboxylic acid. This reaction would involve the treatment of the lithiated species with solid carbon dioxide (dry ice).
The introduction of a cyano group serves as a valuable synthetic step, as the nitrile can be further elaborated into carboxylic acids, amides, or amines. Palladium-catalyzed cyanation of halo-pyridines is a common and effective method. For instance, 2,6-dibromopyridine can undergo a double cyanation reaction to yield the corresponding dicyano product. mdpi.com
Modern cyanation methods often employ less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in conjunction with a palladium catalyst. rsc.orgulisboa.pt These reactions are typically carried out in polar aprotic solvents like DMF at elevated temperatures. rsc.org The choice of catalyst and ligands is crucial for achieving high yields and preventing catalyst deactivation. researchgate.net Another milder approach utilizes zinc cyanide (Zn(CN)₂) in aqueous media, which can proceed at or near room temperature. researchgate.netchemrxiv.org
A synthetic route to methyl this compound-3-carboxylate involves the cyanation of a 3-halo-2,6-dimethoxypyridine intermediate. The resulting this compound-3-carbonitrile can then be hydrolyzed to the carboxylic acid and subsequently esterified.
| Starting Material | Cyanide Source | Catalyst System | Solvent | Conditions | Product | Reference |
| 2,6-Dibromopyridine | α-Aminoacetonitrile | Photoredox/Nickel dual catalysis | - | Visible light | 2,6-Dicyanopyridine | mdpi.com |
| Aryl Halides | K₄[Fe(CN)₆] | Palladium catalyst | DMF | 120-130 °C | Aryl Nitriles | rsc.org |
| (Hetero)aryl Halides | Zn(CN)₂ | Palladium catalyst | H₂O/THF | Room temperature to 40 °C | (Hetero)aryl Nitriles | researchgate.netchemrxiv.org |
Halogenated 2,6-dimethoxypyridines are key intermediates for cross-coupling reactions and further functionalization. The electron-rich nature of the this compound ring makes it susceptible to electrophilic halogenation.
Regioselective bromination of this compound can be achieved using N-bromosuccinimide (NBS). The reaction conditions, including the choice of solvent, can influence the outcome of the reaction. For instance, the reaction of 2,6-dimethylpyridine with NBS in the presence of a radical initiator like benzoyl peroxide typically leads to side-chain bromination. However, for activated pyridines like this compound, ring bromination is expected to be the major pathway.
Selective iodination of this compound has been accomplished with molecular iodine in the presence of a silver salt, such as silver acetate. researchgate.net This method demonstrates good functional group tolerance.
Chlorination can be carried out using reagents like N-chlorosuccinimide (NCS). For example, a substituted pyridine derivative was chlorinated using NCS in acetic acid at 55 °C.
| Substrate | Halogenating Agent | Reagents/Conditions | Product | Reference |
| This compound | Iodine (I₂) | Silver acetate | 3-Iodo-2,6-dimethoxypyridine | researchgate.net |
| Substituted Pyridine | N-Chlorosuccinimide (NCS) | Acetic acid, 55 °C, 7 h | Chlorinated Pyridine |
Alkoxylation and Etherification Routes to this compound
The most common precursor for the synthesis of this compound is 2,6-dichloropyridine (B45657). The two chlorine atoms can be displaced by methoxide (B1231860) ions in a nucleophilic aromatic substitution reaction. This reaction is typically carried out by treating 2,6-dichloropyridine with sodium methoxide in methanol at elevated temperatures.
A similar methoxylation is described in a patent for the synthesis of 2-amino-4,6-dimethoxypyrimidine, where 2-amino-4,6-dichloropyrimidine is reacted with sodium methoxide. mdpi.com This demonstrates the general applicability of this method for the synthesis of dimethoxy-substituted nitrogen heterocycles from their corresponding dichloro precursors.
| Precursor | Reagents | Conditions | Product | Reference |
| 2,6-Dichloropyridine | Sodium methoxide, Methanol | Heating | This compound | General Knowledge |
| 2-Amino-4,6-dichloropyrimidine | Sodium methoxide | - | 2-Amino-4,6-dimethoxypyrimidine | mdpi.com |
The synthesis of the precursor, 2,6-dichloropyridine, can be achieved through the chlorination of 2-chloropyridine with chlorine gas at high temperatures (160-190 °C) under photoinitiation.
Synthesis of this compound-3-Carboxylic Acid
A practical synthetic route to this compound-3-carboxylic acid and its esters involves a multi-step sequence starting from this compound. The synthesis of the methyl ester, methyl this compound-3-carboxylate, can be achieved through the following steps:
Halogenation: Introduction of a halogen, typically bromine or chlorine, at the 3-position of this compound to create a leaving group.
Cyanation: Nucleophilic substitution of the halogen with a cyanide group to form this compound-3-carbonitrile.
Hydrolysis: Conversion of the nitrile group to a carboxylic acid, yielding this compound-3-carboxylic acid.
Esterification: Reaction of the carboxylic acid with methanol in the presence of an acid catalyst to produce methyl this compound-3-carboxylate.
An alternative approach involves the synthesis of a related compound, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, from 2,6-dichloro-3-trifluoromethylpyridine. This process includes a regioselective nucleophilic substitution and conversion of the trifluoromethyl group to a methoxycarbonyl group.
Synthetic Pathways to Boronic Acid Derivatives of this compound
Boronic acid derivatives of this compound, particularly this compound-3-boronic acid, are valuable reagents in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.
The synthesis of this compound-3-boronic acid is achieved through a directed ortho-metalation strategy. The procedure involves the following key steps:
Lithiation: this compound is dissolved in a dry solvent such as tetrahydrofuran (THF) and cooled to a low temperature (e.g., -40 °C). A strong base, typically n-butyllithium, is added slowly to deprotonate the pyridine ring regioselectively at the 3-position. The reaction mixture is stirred for a period to ensure complete formation of the lithiated intermediate.
Borylation: The reaction mixture is then treated with a boron electrophile, such as triisopropyl borate.
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final product, this compound-3-boronic acid.
A typical procedure yields the product in good amounts (e.g., 61% yield).
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| This compound | 1. n-Butyllithium, N,N-Diisopropylethylamine, THF2. Triisopropyl borate3. Hydrochloric acid | 1. -40 °C to 0 °C2. -40 °C to room temp.3. pH 3 | This compound-3-boronic acid | 61% |
Preparation of Dipyridylphosphine Ligands with Methoxy Substitution Patterns
The synthesis of dipyridylphosphine ligands featuring methoxy substituents on the pyridine ring can be achieved through the functionalization of this compound precursors. Research in this area has led to the development of synthetic routes to access these valuable ligands, which are often utilized in their oxidized form as phosphine (B1218219) oxides for various applications, including medicinal chemistry.
A key strategy involves the introduction of a phosphinoyl group onto the this compound scaffold. While the direct synthesis of the dipyridylphosphine may be the primary goal for catalytic applications, studies have focused on the preparation of their more stable phosphine oxide analogues. These compounds can often be reduced to the corresponding phosphines if required.
Detailed research has been conducted on the synthesis of 2,6-dimethoxypyridinyl phosphine oxides, which serve as direct precursors to the target phosphine ligands. nih.gov One study successfully synthesized a series of these compounds to evaluate their potential as antitumor agents. nih.gov This work provides valuable insights into the synthetic methodologies for introducing phosphorus substituents onto the this compound core.
The synthetic approach generally involves the lithiation of a suitably substituted this compound derivative, followed by quenching with a phosphorus electrophile, such as diphenylphosphine chloride. The resulting phosphine is often oxidized in situ or in a subsequent step to the more stable phosphine oxide.
For instance, the synthesis of 2,6-dimethoxy-3-phenyl-4-diphenylphosphinoylpyridine highlights a method where the pyridine ring is first functionalized with other substituents (a phenyl group in this case) before the introduction of the phosphinoyl moiety. nih.gov Another example from the same study is the preparation of 2,6-dimethoxy-3,5-dibromopyridinyl phosphine oxide, demonstrating that the pyridine core can be halogenated prior to phosphinoylation. nih.gov The presence of these substituents can influence the regioselectivity of the lithiation and subsequent phosphinoylation steps.
The research findings underscore the importance of the phosphine oxide group on the this compound ring for certain biological activities. nih.gov This has driven the development of synthetic routes to these specific substituted pyridinyl phosphine oxides.
Below is a table summarizing the types of synthesized 2,6-dimethoxypyridinyl phosphine oxides, which are precursors to the corresponding dipyridylphosphine ligands.
| Compound Name | Core Structure | Substituents on Pyridine Ring | Notes |
| 2,6-Dimethoxy-3-phenyl-4-diphenylphosphinoylpyridine | This compound | 3-Phenyl, 4-Diphenylphosphinoyl | Synthesized as a lead compound in a study of antitumor agents. nih.gov |
| 2,6-Dimethoxy-3,5-dibromopyridinyl phosphine oxide | This compound | 3,5-Dibromo, X-phosphinoyl | The bromine substituents were found to enhance antitumor activity. nih.gov The exact position of the phosphinoyl group was not specified. |
Chemical Reactivity and Mechanistic Investigations of 2,6 Dimethoxypyridine
Nucleophilic Substitution Reactions and Regioselectivity
The pyridine (B92270) ring is inherently electron-poor, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. In 2,6-dimethoxypyridine (B38085), the methoxy (B1213986) groups are situated at these activated positions, making them susceptible to displacement by strong nucleophiles.
Research has demonstrated the viability of sequential double amination on the this compound scaffold. In a transition-metal-free process utilizing sodium hydride, one methoxy group can be displaced first, followed by the second. For instance, the mono-amination of this compound with piperidine (B6355638) proceeds in good yield, and the resulting 2-amino-6-methoxypyridine (B105723) can then undergo a second amination with a different nucleophile like pyrrolidine. chemimpex.com This stepwise substitution highlights the utility of the methoxy groups as effective leaving groups in SNAr reactions.
| Entry | Starting Material | Nucleophile 1 | Product 1 | Yield (%) | Nucleophile 2 | Product 2 | Yield (%) |
| 1 | This compound | Piperidine | 6-Methoxy-2-(piperidin-1-yl)pyridine | 76 | Pyrrolidine | 2-(Piperidin-1-yl)-6-(pyrrolidin-1-yl)pyridine | 79 |
Table 1: Sequential Nucleophilic Amination of this compound. chemimpex.com
The methoxy groups at the C2 and C6 positions exert significant steric influence on the molecule's reactivity. While they activate these positions for nucleophilic attack, their physical bulk can also hinder the approach of a nucleophile. This steric effect is more pronounced when using bulky nucleophiles. For example, studies on related methoxypyridines have shown that reactions with sterically demanding amines, such as cis-2,6-dimethylpiperazine, proceed selectively at the less hindered site of the nucleophile. chemimpex.com
In the context of this compound itself, the methoxy groups sterically shield the adjacent C3 and C5 positions from direct attack. However, their primary role in SNAr is as the target of the substitution. The steric hindrance of the methoxy groups themselves is generally overcome by the strong electronic activation of the C2 and C6 positions for nucleophilic attack.
The high reactivity of the C2 and C6 positions in pyridine towards nucleophiles is a direct result of the electronic properties of the heterocyclic ring. The electronegative nitrogen atom withdraws electron density from the ring carbons, making them electrophilic. During a nucleophilic attack at the C2 or C6 position, a high-energy anionic intermediate (a Meisenheimer-like complex) is formed. This intermediate is significantly stabilized by resonance, with one of the resonance structures placing the negative charge directly on the electronegative nitrogen atom. ijpcbs.comwikipedia.org This stabilization lowers the activation energy for the reaction, making substitution at these positions kinetically favorable.
The methoxy groups, being good leaving groups in this context, facilitate the completion of the substitution reaction. Upon departure, the aromaticity of the pyridine ring is restored, providing a strong thermodynamic driving force for the reaction. ijpcbs.comwikipedia.org
Electrophilic Substitution Pathways
Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally difficult. The ring nitrogen acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack. Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, creating a pyridinium (B92312) ion which is even more strongly deactivated. znaturforsch.com When the reaction does occur, it proceeds preferentially at the C3 and C5 positions.
In this compound, the situation is altered significantly. The two methoxy groups are powerful activating, ortho, para-directing groups due to their ability to donate electron density via resonance. Their combined effect strongly activates the pyridine ring, overriding the deactivating effect of the nitrogen atom. The directing effects of the two methoxy groups are synergistic, strongly favoring electrophilic attack at the C3, C5, and C4 positions.
This enhanced reactivity allows for electrophilic substitutions that are otherwise challenging on the pyridine core. The existence of commercially available compounds such as 2,6-dimethoxy-3-nitropyridine and 3-bromo-2,6-dimethoxypyridine confirms that nitration and bromination of the this compound ring occur, with substitution taking place at the C3 position as predicted by the directing effects of the methoxy groups. chemimpex.comfrontierspecialtychemicals.com
An alternative strategy for the functionalization of the this compound ring with electrophiles is through directed ortho-metalation. The methoxy groups can direct a strong base, such as n-butyllithium, to deprotonate the C3 position, creating a lithiated intermediate. clockss.orgresearchgate.net This nucleophilic species can then react with a wide range of electrophiles to yield 3-substituted this compound derivatives. This method offers a regioselective pathway to products that may be difficult to obtain through direct electrophilic substitution.
Oxidation and Reduction Transformations of this compound Derivatives
The pyridine nitrogen of this compound can be readily oxidized to form the corresponding N-oxide. This transformation is a common reaction for pyridines and is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid (H₂O₂/AcOH) or meta-chloroperoxybenzoic acid (m-CPBA). chemimpex.comchemicalbook.com The resulting this compound N-oxide exhibits altered reactivity compared to the parent molecule, as the N-oxide group can influence subsequent substitution reactions.
The aromatic ring of this compound can also undergo reduction. A notable transformation involves its dearomatization through coordination to a transition metal center. For example, when this compound coordinates in an η²-fashion to a tungsten complex, it behaves like an electron-rich 2-azadiene. This metal-activated form readily undergoes Diels-Alder cycloaddition reactions with various dienophiles, demonstrating a powerful method for constructing complex azabicyclic structures.
Furthermore, the pyridine ring can be fully reduced to a piperidine ring. While specific studies on this compound are not extensively detailed, general methods for pyridine reduction, such as catalytic hydrogenation over platinum or palladium catalysts or using reducing agents like samarium diiodide (SmI₂), are applicable. wikipedia.org These reactions would lead to the formation of 2,6-dimethoxypiperidine, a saturated heterocyclic derivative.
Applications in Catalysis Research
Ligand Design and Coordination Chemistry with 2,6-Dimethoxypyridine (B38085) Scaffolds
The this compound framework serves as a foundational structure in the development of innovative ligands for coordination chemistry. The nitrogen atom within the pyridine (B92270) ring possesses a lone pair of electrons, enabling it to function as a Lewis base and coordinate to transition metal centers. This coordination is fundamental to the catalytic activity of the resulting metal complexes.
The defining feature of the this compound scaffold is the presence of two methoxy (B1213986) (-OCH3) groups at the positions adjacent to the nitrogen atom. These groups exert a significant influence on the ligand's properties through two primary effects:
Electronic Effect : The methoxy groups are strong electron-donating groups. They increase the electron density on the pyridine ring and, consequently, on the nitrogen atom. This enhanced electron density increases the Lewis basicity of the nitrogen, strengthening its coordination to the metal center. This modulation of the electronic environment of the metal is crucial for tuning its catalytic activity.
Steric Effect : The methoxy groups also introduce steric bulk around the nitrogen donor atom. This steric hindrance can influence the geometry of the resulting metal complex, the number of ligands that can coordinate to the metal, and the stability of the catalyst. Furthermore, it can create a specific chiral environment around the metal center, which is essential for asymmetric catalysis.
The interplay of these electronic and steric factors allows for the rational design of ligands with tailored properties to control the efficiency, selectivity, and stability of catalytic systems.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, are powerful tools in organic synthesis for the formation of carbon-carbon bonds. researchgate.netfishersci.ca The efficacy of these reactions is highly dependent on the nature of the ligands coordinated to the palladium center. enscm.frresearchgate.net Ligands based on pyridine scaffolds are known to be effective in these transformations. mdpi.com
While direct applications of the parent this compound as a primary ligand in major cross-coupling reactions are not extensively documented in dedicated studies, its structural motifs are integral to more complex ligand designs. The principles of ligand design suggest that the electron-rich nature of the this compound core would be beneficial. The increased electron density on the palladium center, facilitated by such a ligand, can promote the oxidative addition step, which is often the rate-determining step in the catalytic cycle. fishersci.ca
For instance, 2,6-disubstituted pyridine derivatives, such as 2,6-bis(1,2,4-diazaphosphol-1-yl)pyridine, have been successfully employed as ligands in palladium-catalyzed Heck reactions. researchgate.net This demonstrates the viability of the 2,6-disubstituted pyridine framework in stabilizing the palladium catalyst and facilitating the C-C coupling process. The development of N-heterocyclic carbene (NHC) ligands has also shown that sterically hindered ligands can promote unconventional site-selectivity in the cross-coupling of dihalogenated pyridines. nih.gov This highlights the importance of steric bulk, a key feature of this compound, in directing the outcome of these reactions. The general utility of palladium catalysis is vast, and the continuous development of new ligands is crucial for expanding its scope and efficiency. nih.govyoutube.com
A significant area of research involves the functionalization of the this compound scaffold, particularly through the introduction of a carboxylate group at the 3-position. The resulting this compound-3-carboxylato ligand is a versatile building block for constructing novel metal complexes with potential catalytic applications. This ligand can coordinate to metal centers through the pyridine nitrogen and one or both oxygen atoms of the carboxylate group, acting as a bidentate or bridging ligand. Research has explored the synthesis and characterization of complexes involving this ligand with various metals, including organotin(IV), titanium(IV), and gallium(III). researchgate.net
Organotin(IV) compounds are known for their applications in catalysis and as biologically active agents. sysrevpharm.orgnih.gov The reaction of this compound-3-carboxylic acid with organotin(IV) precursors leads to the formation of stable complexes. researchgate.net The carboxylate group of the ligand readily coordinates to the tin(IV) center. nih.gov
The catalytic potential of such complexes is an area of active investigation. Organotin(IV) compounds, in general, can function as Lewis acid catalysts. The tin center, coordinated to the this compound-3-carboxylato ligand, can activate substrates in various organic transformations. rsc.org The specific structure of these complexes, often featuring penta- or hexa-coordinated tin atoms, influences their catalytic efficacy. researchgate.netnih.gov While detailed catalytic studies on this specific ligand-tin complex are emerging, related organotin(IV) carboxylates have shown promise in promoting reactions like the synthesis of benzimidazoles. rsc.org
The this compound-3-carboxylato ligand also forms stable complexes with other metals like titanium(IV) and gallium(III). researchgate.net
Titanium(IV) Complexes : Titanium(IV) complexes are widely used as catalysts, particularly in polymerization reactions and various organic transformations. cardiff.ac.ukdntb.gov.ua The synthesis of titanium(IV) complexes incorporating carboxylato ligands has been explored, and these compounds have shown cytotoxic activity, indicating a strong interaction with biological systems that can sometimes be extrapolated to catalytic potential. researchgate.netresearchgate.net Salan-type titanium complexes, for example, have proven to be efficient catalysts for the reduction of aldehydes. semanticscholar.org The coordination of the this compound-3-carboxylato ligand to a Ti(IV) center creates a robust complex whose catalytic properties in reactions like olefin polymerization or oxidation are of significant interest. dntb.gov.ua
Gallium(III) Complexes : Gallium(III) complexes are also gaining attention for their potential catalytic and therapeutic applications. nih.gov The synthesis of gallium(III) complexes with various pyridine-carboxylate ligands, such as dipicolinic acid, has been reported, and these complexes exhibit significant stability and biological activity. nih.gov A study on derivatives with the this compound-3-carboxylato ligand showed a high dose-dependent cytotoxic effect, suggesting strong cellular interaction. researchgate.net This capacity for strong coordination and interaction is a prerequisite for catalytic applications, and research into the catalytic activity of these specific gallium(III) complexes is a promising direction.
The catalytic efficiency of a metal complex is profoundly influenced by the electronic and steric properties of its surrounding ligands. nih.govmdpi.com The this compound scaffold provides a clear model for studying these effects.
Electronic Influence : The electron-donating methoxy groups in this compound enrich the metal center with electron density. This can enhance the catalytic activity in several ways, for example, by promoting oxidative addition in cross-coupling cycles or by stabilizing high-oxidation-state intermediates. Conversely, withdrawing groups could make the metal more Lewis acidic, favoring reactions that require substrate activation by the catalyst. DFT calculations on related pyridinophane ligands for palladium have shown that the electronic properties of the metal complexes are primarily dictated by frontier molecular orbitals with major contributions from the metal center and the axial nitrogen donors. rsc.org
Steric Influence : The steric bulk of the methoxy groups, and any other substituents on the pyridine ring, plays a critical role in determining the selectivity of the catalyst. nih.gov Increased steric hindrance can create a specific pocket around the active site, favoring the approach of certain substrates over others, leading to regioselectivity or stereoselectivity. For example, in olefin polymerization, the steric profile of pyridylamido-type catalysts directly correlates with the stereoregularity of the resulting polymer. nih.gov The steric properties of N-substituents in pyridinophane ligands have been shown to have a more pronounced effect on the electronic properties of the corresponding Pd(III) complexes than the electronic tuning of the pyridyl groups themselves. rsc.org
The following table summarizes the expected impact of modifying the this compound ligand on catalytic performance.
| Ligand Modification | Electronic Effect | Steric Effect | Potential Impact on Catalysis |
| Base Scaffold | Electron-donating (-OCH3) | Moderate bulk at 2,6-positions | Enhanced catalyst activity, potential for stereocontrol |
| Add Electron-Withdrawing Group | Reduced electron density at metal | Dependent on group size | Increased Lewis acidity, altered reactivity |
| Increase Bulk at 2,6-positions | Minimal change | Increased steric hindrance | Enhanced stereoselectivity, potential decrease in reaction rate |
| Modify Backbone (e.g., bipyridine) | Altered electron delocalization | Increased steric profile | Modified coordination geometry and catalytic pocket |
One of the most successful applications of the this compound scaffold is in the field of asymmetric catalysis, where the goal is to synthesize a single enantiomer of a chiral molecule. d-nb.info This is achieved by using chiral ligands to create a chiral environment around the metal catalyst. mdpi.comresearchgate.net
A prominent example is the synthesis of the chiral atropisomeric dipyridylphosphine ligand known as P-Phos (2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine). The synthetic route to P-Phos begins with commercially available this compound. Through a sequence of bromination, lithiation, phosphinylation, oxidation, and Ullmann coupling, a racemic bipyridine structure is formed, which is then resolved to obtain the pure enantiomers.
Ruthenium complexes of the chiral P-Phos ligand have proven to be highly effective catalysts for asymmetric hydrogenation reactions. cdnsciencepub.comrsc.org For example, the Ru-P-Phos catalyst demonstrates excellent performance in the asymmetric hydrogenation of α- and β-keto esters, achieving high conversions and enantioselectivities. cdnsciencepub.com This catalytic system is also notable for its recyclability, maintaining its activity and selectivity over multiple uses, particularly when employed in ionic liquids. cdnsciencepub.com The development of such P-chiral phosphine (B1218219) ligands is a significant area of research in catalysis. researchgate.net
The table below presents selected data on the performance of a Ru-P-Phos catalyst in the asymmetric hydrogenation of various substrates.
| Substrate | Catalyst | Enantiomeric Excess (ee) | Conversion | Reference |
| α-Keto Esters | Ru/P-Phos | Good to Excellent | High | cdnsciencepub.com |
| β-Keto Esters | Ru/P-Phos | Good to Excellent | High | cdnsciencepub.com |
| Unsaturated Carboxylic Acids | [Ru2Cl4{(+)(diop)}3] | ~60% | Not specified | rsc.org |
The success of the P-Phos ligand, derived from this compound, underscores the immense potential of using this simple heterocyclic compound as a starting point for the design of sophisticated ligands for challenging asymmetric transformations. acs.orgwikipedia.org
Metal Complex Formation with this compound-3-Carboxylato Ligands
This compound-3-Boronic Acid in Catalytic Processes
This compound-3-boronic acid serves as a crucial reagent in various catalytic processes, most notably in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon (C-C) bonds. Its utility is particularly pronounced in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the preparation of biaryl and heteroaryl compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
The presence of the dimethoxy-substituted pyridine ring and the boronic acid functionality imparts specific electronic and steric properties to the molecule, influencing its reactivity and the efficiency of the catalytic cycle. The methoxy groups, being electron-donating, can modulate the electron density of the pyridine ring, which in turn can affect the transmetalation step in the catalytic cycle. The pyridine nitrogen itself can play a role, sometimes complicating catalysis by coordinating to the metal center, a challenge often encountered with nitrogen-containing heterocycles in cross-coupling reactions.
For instance, a computational study has investigated the energetics of the Suzuki-Miyaura reaction between 5-bromopyrimidine (B23866) and 2-methoxypyridine-3-boronic acid, a structurally similar compound. Such studies help in understanding the reaction mechanism and the physical and chemical properties of the reactants and products.
In a typical experimental research setting, the catalytic performance of this compound-3-boronic acid would be evaluated by reacting it with various aryl or heteroaryl halides under different catalytic conditions. The findings would be presented in data tables that systematically vary parameters such as the catalyst, ligand, base, and solvent to optimize the reaction yield.
An illustrative data table, based on typical Suzuki-Miyaura reaction optimization studies, is presented below. Please note that this table is a representative example to demonstrate how research findings would be structured and does not represent actual experimental data for this compound-3-boronic acid due to the lack of a specific source providing such a detailed table.
Table 1: Illustrative Optimization of Suzuki-Miyaura Coupling of an Aryl Bromide with a Generic Pyridine-3-boronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 85 |
| 3 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | THF/H₂O | 80 | 10 | 92 |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 90 | 12 | 78 |
| 5 | Pd(OAc)₂ (2) | RuPhos (4) | LiOtBu | Dioxane | 100 | 6 | 88 |
This table is a hypothetical representation of an optimization study.
Such research would systematically explore the scope of the reaction by coupling this compound-3-boronic acid with a variety of aryl and heteroaryl halides, including those with different electronic and steric properties. The results would be tabulated to showcase the versatility and limitations of this reagent in catalytic processes.
Medicinal Chemistry and Biological Systems Research
2,6-Dimethoxypyridine (B38085) Derivatives as Bioactive Molecular Scaffolds
The this compound framework serves as a versatile scaffold for the development of novel therapeutic agents. Its structural features allow for modifications at various positions, leading to the synthesis of a wide range of derivatives with tailored biological activities. nih.gov The pyridine (B92270) nitrogen atom and the flanking methoxy (B1213986) groups can participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological macromolecules such as enzymes and receptors. nih.gov
For instance, the antitumor agent Penclomedine (3,5-dichloro-4,6-dimethoxy-2-trichloromethylpyridine) incorporates the this compound core and has been a subject of clinical interest for its selective activity against certain types of carcinomas. arabjchem.org Furthermore, the core structure of 2,6-disubstituted pyridines has been utilized in the synthesis of compounds with antiproliferative and anti-inflammatory properties. nih.govopensciencepublications.com The adaptability of this scaffold allows medicinal chemists to explore its potential in developing new drugs for various diseases.
Exploration of Biological Activities
Derivatives of this compound have demonstrated notable potential as anticancer agents, exhibiting a range of effects on cancer cells. mdpi.comarabjchem.org Research has focused on their ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and interfere with specific cellular pathways essential for tumor growth and survival. nih.govnih.gov
The antiproliferative activity of 2,6-disubstituted pyridine derivatives has been observed in various cancer cell lines. nih.govmdpi.com One of the key mechanisms contributing to this effect is the induction of cell cycle arrest, particularly at the G2/M phase. nih.govnih.gov For example, a study on 2,6-diphenyl substituted imidazo[4,5-b]pyridines revealed that certain derivatives led to a dose-dependent accumulation of cells in the G2/M phase of the cell cycle. nih.gov This disruption of the normal cell cycle progression ultimately inhibits the division and proliferation of cancer cells.
Another example involves a series of 2,6-dibenzylamino-3,5-dicyanopyridines, which have shown significant in vitro anticancer activity against a panel of human cancer cell lines. mdpi.com The structure-activity relationship of pyridine derivatives often highlights the importance of the substitution pattern on their antiproliferative potency. mdpi.commdpi.com
| Compound Class | Cancer Cell Lines | Observed Effect | Reference |
| 2,6-Diphenyl substituted imidazo[4,5-b]pyridines | Various human cancer cell lines | G2/M phase cell cycle arrest | nih.gov |
| 2,6-Dibenzylamino-3,5-dicyanopyridines | Nine different types of human cancer cell lines | Remarkable anticancer activity | mdpi.com |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | MCF-7 (breast cancer), HepG2 (liver cancer) | Inhibition of proliferation, G2/M arrest | nih.gov |
A crucial aspect of the anticancer efficacy of this compound derivatives is their ability to induce apoptosis in cancer cells. nih.govnih.gov Apoptosis is a regulated process of programmed cell death that is often dysregulated in cancer.
One study investigating novel pyridine derivatives demonstrated that a specific compound induced growth inhibition in MCF-7 breast cancer cells with an IC50 of 20µM and led to apoptosis. nih.govnih.gov This apoptotic induction was associated with the upregulation of pro-apoptotic proteins such as p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov
Furthermore, certain thallium(III) complexes containing pyridine-2,6-dicarboxylate (B1240393) derivatives have been shown to induce significant early and late apoptosis in A375 melanoma cells. nih.gov These findings underscore the potential of these compounds to eliminate cancer cells by activating their intrinsic death pathways.
| Compound | Cancer Cell Line | Key Findings | Reference |
| Pyridine derivative 9a | MCF-7 (breast cancer) | IC50 of 20µM; Upregulation of p53, Bax; Downregulation of Bcl-2 | nih.govnih.gov |
| Thallium(III) complexes with pyridine-2,6-dicarboxylate | A375 (melanoma) | Induction of 11-14% early apoptosis and 48-50% late apoptosis | nih.gov |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (liver cancer) | IC50 of 4.5 µM; Induction of apoptosis | nih.gov |
The anticancer effects of this compound derivatives can be attributed to their interaction with specific molecular targets, including enzymes and signaling pathways that are critical for cancer progression. nih.govuky.edu For instance, some pyridine derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key enzyme in angiogenesis, the process of new blood vessel formation that is essential for tumor growth. nih.govresearchgate.net
A study on 2′,6′-dihalostyrylanilines, pyridines, and pyrimidines identified compounds that inhibit the catalytic subunit of methionine S-adenosyltransferase-2 (MAT2A), an enzyme upregulated in liver and colorectal cancers. uky.edu Additionally, some pyridine-based compounds have been designed as inhibitors of kinases such as PIM-1, which is involved in cell proliferation and apoptosis. researchgate.netmdpi.com The inhibition of such enzymes disrupts the signaling cascades that cancer cells rely on for their survival and growth.
Beyond their anticancer potential, derivatives of this compound have also been explored for their antimicrobial and anti-inflammatory activities. nih.govresearchgate.netnih.govnih.gov
Research into the antimicrobial properties of pyridine derivatives has revealed their potential to combat various pathogens. researchgate.netacs.orgmdpi.comnih.gov A notable example is pyridine-2,6-dithiocarboxylic acid (pdtc), a metal chelator produced by Pseudomonas spp. opensciencepublications.comnih.govnih.gov Studies have shown that pdtc exhibits antimicrobial activity against nonpseudomonad bacteria, and its mechanism is believed to involve the sequestration of essential metal ions. opensciencepublications.comnih.govnih.gov While not a direct derivative of this compound, this compound highlights the antimicrobial potential of 2,6-disubstituted pyridines.
In the realm of anti-inflammatory research, a study on 2'-hydroxy-2,6'-dimethoxychalcone demonstrated significant anti-inflammatory effects. mdpi.com This compound was found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com The mechanism of action involves the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com Furthermore, some pyridine derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. mdpi.com
| Compound | Biological Activity | Mechanism of Action | Reference |
| Pyridine-2,6-dithiocarboxylic acid (pdtc) | Antimicrobial | Metal sequestration | opensciencepublications.comnih.govnih.gov |
| 2'-Hydroxy-2,6'-dimethoxychalcone | Anti-inflammatory | Inhibition of NO and pro-inflammatory cytokines; Modulation of NF-κB and MAPK pathways | mdpi.com |
| 2,6-disubstituted isonicotinic acid hydrazides | Anti-inflammatory | Not specified | nih.gov |
Anticancer Efficacy of this compound Derivatives
Interaction with Molecular Targets in Biological Systems
Research has demonstrated that derivatives incorporating the this compound core can interact with fundamental biological macromolecules, leading to the disruption of cellular processes. Key molecular targets identified include microtubules and DNA.
Tubulin Binding and Microtubule Assembly Inhibition
A notable derivative, N-(this compound-3-yl)-9-methylcarbazole-3-sulfonamide , designated as IG-105, has been identified as a potent tubulin ligand. researchgate.net This compound binds to the colchicine (B1669291) pocket on tubulin, a critical protein for microtubule formation. researchgate.net By occupying this site, IG-105 inhibits the polymerization of tubulin into microtubules. This disruption of microtubule dynamics is a well-established mechanism for anticancer agents, as it halts the cell cycle in the M-phase, leading to apoptosis. researchgate.net The interaction with this specific pocket underscores the ability of the substituted this compound structure to fit into well-defined binding sites on protein targets.
DNA Intercalation
Another class of compounds leverages the this compound moiety within a larger, planar aromatic system to target DNA. Octahedral Ruthenium(II) complexes have been synthesized containing a specialized ligand: 2(this compound-3-yl)-1H-imidazo(4,5-f) nih.govnih.govphenanthroline . nih.gov Studies involving spectroscopic techniques and viscosity measurements have shown that these metal complexes can interact with DNA. The probable mode of interaction is intercalation, where the planar ligand inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death, a mechanism exploited in cancer therapy.
The following table summarizes the interaction of specific this compound derivatives with their molecular targets.
Therapeutic Potential in Drug Development and Targeted Therapies
The ability of this compound derivatives to interact with key cellular targets translates into significant therapeutic potential, primarily in the development of antiproliferative agents for targeted cancer therapies.
Anticancer Activity
The disruption of microtubule function by derivatives such as IG-105 has shown potent anticancer effects across a wide range of human cancer cell lines. researchgate.net Research has documented its efficacy in solid tumors including breast, liver, prostate, lung, and colon cancers, with IC₅₀ values often in the nanomolar range. researchgate.netnih.gov For example, N-(this compound-3-yl)-9-methylcarbazole-3-sulfonamide demonstrated a significant cytotoxic IC₅₀ of 101 nM. nih.gov Its successor, IG-105, was found to be effective in drug-resistant tumor cells and is not a substrate for P-glycoprotein, suggesting it may overcome certain mechanisms of multidrug resistance. researchgate.net In vivo studies using nude mice with hepatoma and breast cancer xenografts showed that IG-105 could significantly inhibit, and in some cases completely halt, tumor growth. researchgate.net
Similarly, the DNA-intercalating Ruthenium(II) complexes featuring the this compound-containing ligand have demonstrated in vitro anticancer activity against HeLa (cervical cancer) cells. nih.gov
The following table details the antiproliferative activity of selected this compound derivatives against various human cancer cell lines.
These findings highlight the utility of the this compound structure as a valuable scaffold for the design of novel, targeted therapies. Its incorporation into larger molecules allows for precise interactions with biological targets like tubulin and DNA, paving the way for the development of potent antiproliferative agents.
Applications in Materials Science
Precursor Role in the Synthesis of Advanced Polymeric Materials
While direct polymerization of 2,6-Dimethoxypyridine (B38085) is not a common route to advanced polymeric materials, its derivatives play a crucial role. The core pyridine (B92270) structure, functionalized at the 2 and 6 positions, serves as a foundational building block for more complex monomers. For instance, derivatives like pyridine-2,6-dicarboxylic acid are utilized in the synthesis of high-performance polyesters. These materials are noted for their thermal stability and specific mechanical properties, making them suitable for a range of applications. The synthesis of such polymers often involves polycondensation reactions where the pyridine dicarboxylate monomer is reacted with various diols.
The methoxy (B1213986) groups in this compound can be chemically modified to introduce other functional groups, thereby creating novel monomers for polymerization. This versatility allows for the tailoring of polymer properties to meet specific industrial demands.
Contributions to Nanomaterials Development
In the realm of nanotechnology, pyridine derivatives are instrumental in the synthesis and stabilization of nanoparticles. While direct use of this compound in this context is not extensively documented, related pyridine compounds are known to act as capping agents or ligands for metallic nanoparticles. This function is critical in controlling the size, shape, and stability of the nanoparticles, which in turn dictates their electronic, optical, and catalytic properties.
Furthermore, pyridine-containing structures can be incorporated into larger frameworks for the creation of functional nanomaterials. For example, the synthesis of cocrystal nanoparticles of 2,6-diaminopyridine (B39239) with other organic molecules has been explored. These materials exhibit unique optical properties and have potential applications in nonlinear optics and photonics. The underlying principles of molecular recognition and self-assembly that govern the formation of these cocrystals can be extrapolated to systems involving this compound.
Engineering of Coordination Polymers and Related Architectures
The pyridine nitrogen atom in this compound and its derivatives provides a key coordination site for metal ions, making these compounds excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). The substituents at the 2 and 6 positions significantly influence the geometry and dimensionality of the resulting structures.
Research has shown that ligands such as pyridine-2,6-dicarboxylate (B1240393), a close structural relative of this compound, readily form coordination polymers with a variety of metal ions. The resulting architectures can range from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. The specific structure is often dictated by the coordination preference of the metal ion and the nature of any ancillary ligands present in the reaction mixture.
For example, the reaction of pyridine-2,6-dicarboxylic acid with copper(II) in the presence of different spacer ligands has been shown to produce a variety of coordination polymers with different dimensionalities and properties. These materials can exhibit interesting magnetic, luminescent, and catalytic properties, stemming from the interplay between the metal centers and the organic ligands.
| Ligand System | Metal Ion | Resulting Architecture | Key Features |
| Pyridine-2,6-dicarboxylate | Copper(II) | 1D, 2D, and 3D Networks | Dimensionality tuned by spacer ligands |
| 2,6-Bis(pyrazol-3-yl)pyridine | Iron(II) | Coordination Polymers | Potential for spin-crossover properties |
| Pyridine-2,6-dimethanolate | Zinc(II), Manganese(II) | 2D and 3D MOFs | Mixed-ligand frameworks with tunable properties |
Advanced Spectroscopic and Computational Investigations
Crystallographic Analysis for Structural Elucidation
Crystallographic analysis, particularly single-crystal X-ray diffraction, is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, offering unambiguous proof of a molecule's structure and stereochemistry.
While 2,6-dimethoxypyridine (B38085) is known to act as a ligand in metal-catalyzed reactions, specific single-crystal X-ray diffraction studies for its metal complexes are not widely available in the surveyed literature. However, the crystallographic analysis of metal complexes containing structurally similar pyridine-based ligands, such as pyridine-2,6-dicarboxylate (B1240393) or substituted tripyridine ligands, is a well-established field. researchgate.netnih.govresearchgate.net
These studies typically reveal a distorted geometry around the central metal ion, with the pyridine (B92270) nitrogen atom coordinating to the metal. wikipedia.org The precise coordination geometry (e.g., octahedral, tetrahedral, or trigonal-bipyramidal) is determined by the metal ion, its oxidation state, and the other coordinating ligands. researchgate.netresearchgate.netwikipedia.org Such analyses are fundamental in understanding the structure-activity relationships in catalysts and other functional materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The symmetry of the molecule results in a simplified spectrum. The proton at the C4 position appears as a triplet due to coupling with the two equivalent protons at the C3 and C5 positions. These C3 and C5 protons, in turn, appear as a doublet. The six protons of the two equivalent methoxy groups appear as a sharp singlet.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the different carbon environments: the two equivalent methoxy carbons, the two equivalent carbons at the C2 and C6 positions attached to the oxygen atoms, the two equivalent carbons at the C3 and C5 positions, and the carbon at the C4 position.
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | C4-H | 7.42 | Triplet (t) | 8.3 |
| C3-H, C5-H | 6.25 | Doublet (d) | 8.3 | |
| -OCH₃ | 3.91 | Singlet (s) | N/A | |
| ¹³C | C2, C6 | 164.2 | ||
| C4 | 139.3 | |||
| C3, C5 | 99.6 | |||
| -OCH₃ | 53.3 |
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nist.govnist.gov
In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is observed at an m/z value of 139, which corresponds to the compound's molecular weight. nist.govnist.gov The molecule undergoes fragmentation upon ionization, leading to the formation of several characteristic fragment ions. A common fragmentation pathway involves the loss of a methyl group (•CH₃) from the molecular ion, resulting in a prominent peak at m/z 124. Subsequent loss of carbon monoxide (CO) can lead to further fragments.
| m/z | Proposed Fragment Ion | Loss from Precursor |
|---|---|---|
| 139 | [C₇H₉NO₂]⁺ (Molecular Ion) | N/A |
| 124 | [M - CH₃]⁺ | •CH₃ |
| 96 | [M - CH₃ - CO]⁺ | •CH₃, CO |
| 68 | [C₄H₄N]⁺ | Further fragmentation |
Quantum Chemical Modeling (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a powerful tool in chemistry for predicting molecular properties, including geometry, reaction mechanisms, and spectroscopic data. irjweb.com
DFT calculations can be used to predict the most likely sites for chemical reactions on a molecule. One common approach is the analysis of the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. nih.gov The MEP helps to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For this compound, the electron-donating nature of the two methoxy groups increases the electron density on the pyridine ring, particularly at the nitrogen atom and the ortho and para positions. The MEP would show a region of negative potential (typically colored red) around the nitrogen atom's lone pair, identifying it as the primary site for electrophilic attack (e.g., protonation or alkylation). Conversely, regions of positive potential (blue) would indicate sites susceptible to nucleophilic attack. This information is invaluable for optimizing reaction conditions and predicting the regioselectivity of chemical transformations. nih.gov
DFT calculations provide access to the energies of the molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the gap between them (the HOMO-LUMO gap) are key indicators of a molecule's electronic properties and reactivity. irjweb.comnih.gov
A small HOMO-LUMO gap generally implies high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). From these energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior. While specific DFT-calculated values for this compound require a dedicated computational study, the expected effect of the two electron-donating methoxy groups would be to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted pyridine.
| Parameter | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability (smaller gap = more reactive). |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution (larger gap = harder molecule). |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
Studies of Adsorption Phenomena and Intermolecular Interactions
The intermolecular interactions and adsorption characteristics of this compound have been explored in various contexts, from surface science to enzymatic inhibition. As an electron-rich pyridine base, it engages in notable, albeit sometimes weak, intermolecular interactions. researcher.life
In the field of materials science, this compound has been utilized for interface passivation in the fabrication of planar perovskite solar cells. acs.org Computational studies based on first principles provide insight into this phenomenon, suggesting that Lewis bases like this compound can adsorb on the surface of metal halide perovskites. The lone pair electrons on the nitrogen atom coordinate with surface ions, such as Pb2+, effectively passivating defect states that would otherwise hinder device performance. tue.nl
The compound also participates in the formation of coordination complexes. Studies on silver(I) complexes with 5,5-diethylbarbiturate show that this compound acts as a ligand, coordinating to the silver(I) ion through its nitrogen atom to form a mononuclear species. researchgate.net These individual complex molecules then self-assemble into two-dimensional layered networks. This assembly is directed by a combination of N–H⋯O hydrogen bonds involving the barbiturate (B1230296) moieties and weak Ag⋯Cpy interactions, demonstrating the diverse non-covalent forces this compound can engage in. researchgate.net
Furthermore, this compound has been identified as an inhibitor of 2,6-dihydroxypyridine (B1200036) hydroxylase, an enzyme involved in the nicotine (B1678760) degradation pathway in Arthrobacter nicotinovorans. wikipedia.org This inhibitory action is a direct consequence of intermolecular interactions between the molecule and the enzyme's active site.
A summary of observed intermolecular interactions involving this compound is presented below.
| Interacting Species/Surface | Type of Interaction | Context |
| Metal Halide Perovskite | Adsorption, Lewis base coordination (N→Pb2+) | Surface passivation in solar cells tue.nl |
| Silver(I) ion | Coordination (N→Ag+) | Formation of mononuclear complexes researchgate.net |
| 5,5-diethylbarbiturate-Ag(I) complex | Ag⋯Cpy weak interaction | Assembly of 2D supramolecular networks researchgate.net |
| 2,6-dihydroxypyridine hydroxylase | Enzyme-inhibitor binding | Inhibition of nicotine degradation pathway wikipedia.org |
Investigations of Complexation Reactions and Hydrogen Bonding in Pyridine-Water Systems
Direct and detailed studies focusing specifically on the complexation and hydrogen bonding of this compound in aqueous systems are limited in the literature. However, investigations into its interactions in other solvent systems and the general behavior of substituted pyridines provide valuable insights.
Low-temperature NMR spectroscopic studies have been conducted to analyze the hydrogen bonding between various pyridines, including this compound, and alcohols such as benzyl (B1604629) alcohol and ethanol (B145695) in a dichloromethane (B109758) solvent. chemrxiv.org These experiments measure the change in the chemical shift of the alcohol's hydroxyl proton upon interaction with the pyridine. A larger downfield shift indicates a stronger hydrogen bond. Interestingly, the observed hydrogen bond strengths did not align with predictions based on the pKa values of the pyridines, suggesting that steric and electronic factors specific to the molecular arrangement play a key role in the interaction. chemrxiv.org
| Pyridine Derivative | Interacting Alcohol | Solvent | Observation |
| This compound | Benzyl Alcohol (BnOH) | CD2Cl2 at 180 K | Forms O-H•••N hydrogen bonds; strength does not correlate with pKa-based basicity trends. chemrxiv.org |
| This compound | Ethanol (EtOH) | CD2Cl2 at 180 K | Forms O-H•••N hydrogen bonds; weaker interaction compared to benzyl alcohol. chemrxiv.org |
While not a water system, these findings highlight the capacity of the nitrogen atom in this compound to act as a hydrogen bond acceptor. In other studies, the crucial role of water as a co-solvent has been noted to enhance the efficiency of certain chemical transformations involving pyridine derivatives, implying that hydrogen bonding with water molecules is a significant factor. chemrxiv.org
Beyond hydrogen bonding, this compound also forms other types of complexes. It reacts with interhalogens like iodine monobromide (IBr) in ethanol to form N···I halogen-bonded complexes. worktribe.com This demonstrates its ability to act as a Lewis base in interactions with halogen bond donors.
Free Energy of Formation and Dimerization Studies in Solution
The thermodynamic properties and aggregation behavior of this compound are crucial for understanding its reactivity and stability.
Computational studies have provided data on the thermodynamics of this compound. One such study, while focused on a derivative, included thermochemical data for this compound calculated at a temperature of 273.00 K and a pressure of 1.00 atm. rsc.org The electronic properties of this compound, as a more electron-rich pyridine base, have been shown to influence the free energy landscape of reactions in which it participates, leading to considerable rate enhancements in certain hydrofunctionalization reactions. researchgate.net This suggests its involvement can lower the activation free energy of key reaction steps.
| Thermochemical Parameter | Value (Hartree) |
| Electronic Energy | –346.5299769 |
| Electronic and Zero-Point Energy | –346.3976109 |
| Enthalpy | –346.3907539 |
| Free Energy | –346.4257079 |
| (Data from computational analysis) rsc.org |
Dimerization of this compound has been observed, particularly in the solid state. In a silver(I) complex containing this compound and 5,5-diethylbarbiturate, the individual mononuclear units form hydrogen-bonded dimers. researchgate.net These dimers are specifically formed through double N–H⋯O hydrogen bonds involving the barbiturate moieties of adjacent molecules. researchgate.net While this is a solid-state observation, it demonstrates a clear propensity for dimerization driven by intermolecular forces.
In the context of synthetic reactions, dimerization can also occur as a side reaction. For instance, in the deprotonative metalation of the related compound 2-methoxypyridine, the competitive formation of a 2,2'-dimer has been reported, with the reaction's course being heavily influenced by the choice of electrophile used to trap the metalated intermediate. researchgate.net Additionally, photochemical reactions of certain substituted pyridine derivatives have been found to yield dimers. acs.org These instances, while not all directly involving this compound, suggest that dimerization is a relevant process for this class of compounds under various conditions.
Green Chemistry Perspectives and Sustainability
Development of Environmentally Benign Synthesis Methodologies for 2,6-Dimethoxypyridine (B38085) and its Derivatives
The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for valuable compounds like this compound and its derivatives. Traditional methods for synthesizing this class of compounds often rely on harsh reaction conditions, hazardous reagents, and volatile organic solvents. In contrast, modern approaches inspired by the principles of green chemistry aim to reduce waste, minimize energy consumption, and utilize less toxic substances. Key areas of development include the use of alternative energy sources like microwave and ultrasound, the application of phase-transfer catalysis to enhance reaction efficiency under milder conditions, and the substitution of conventional solvents with more environmentally friendly alternatives.
A common synthetic pathway to this compound involves the initial chlorination of pyridine (B92270) to yield 2,6-dichloropyridine (B45657), followed by a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide (B1231860). Greener methodologies have been explored for both of these critical steps.
The nucleophilic substitution of 2,6-dichloropyridine with methoxide is a prime target for the application of green chemistry principles. Conventional approaches often require the use of polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which are facing increasing regulatory scrutiny due to their toxicity. The development of greener alternatives focuses on several key strategies:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of SNAr reactions, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. This is attributed to the efficient and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of side products. For the synthesis of this compound, a microwave-assisted approach would involve heating a mixture of 2,6-dichloropyridine and a methoxide source in a suitable solvent. The choice of solvent is crucial, with a move away from traditional polar aprotic solvents towards greener alternatives being a key consideration.
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a valuable technique for facilitating reactions between reactants that are soluble in different, immiscible phases. In the synthesis of this compound, the methoxide salt is typically soluble in an aqueous or alcoholic phase, while the 2,6-dichloropyridine is soluble in an organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can transport the methoxide anion from the aqueous/alcoholic phase to the organic phase, where it can react with the dichloropyridine. This approach can eliminate the need for anhydrous conditions and expensive, hazardous polar aprotic solvents, allowing the use of more benign solvents like toluene (B28343) or even water in some cases. The use of PTC can also lead to milder reaction conditions and improved yields.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can provide an alternative energy source to promote reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—can create localized hot spots with extremely high temperatures and pressures, leading to an acceleration of reaction rates. Ultrasound has been successfully applied to the synthesis of various heterocyclic compounds, and its application to the synthesis of this compound could offer benefits such as shorter reaction times and improved efficiency.
Greener Solvents: A significant focus of green chemistry is the replacement of hazardous solvents. For the nucleophilic aromatic substitution step in the synthesis of this compound, several greener alternatives to DMF and NMP have been explored. These include bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable feedstocks and have more favorable toxicological profiles. Polyethylene glycols (PEGs) have also been investigated as recyclable and non-toxic solvent media for SNAr reactions. The ideal green solvent for this synthesis would not only be environmentally benign but also effective in promoting the desired reaction while allowing for easy product separation and solvent recycling.
The following tables summarize comparative data for traditional versus greener approaches for key steps in the synthesis of pyridine derivatives, illustrating the potential benefits of adopting these more sustainable methodologies.
Table 1: Comparison of Methodologies for Nucleophilic Aromatic Substitution on Dihalopyridines
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Phase-Transfer Catalysis |
| Energy Source | Thermal (oil bath, heating mantle) | Microwave Irradiation | Thermal (often milder) |
| Reaction Time | Hours to days | Minutes to hours | Hours |
| Typical Solvents | DMF, NMP, DMSO | Ethanol (B145695), 2-MeTHF, PEG | Toluene, Water, Biphasic systems |
| Catalyst | Often none | Often none | Quaternary ammonium/phosphonium salts |
| Yields | Moderate to good | Good to excellent | Good to excellent |
| Green Aspects | High energy consumption, hazardous solvents | Reduced reaction time and energy, potential for greener solvents | Milder conditions, potential for greener solvents, reduced waste |
| Challenges | Long reaction times, solvent toxicity | Specialized equipment, scalability considerations | Catalyst cost and separation |
Table 2: Greener Solvent Alternatives for Nucleophilic Aromatic Substitution Reactions
| Solvent | Class | Boiling Point (°C) | Key Green Attributes | Potential for this compound Synthesis |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based Ether | 80 | Derived from renewable resources, lower peroxide formation than THF. | Good alternative to traditional ethers and chlorinated solvents. |
| Cyclopentyl methyl ether (CPME) | Ether | 106 | High boiling point, low peroxide formation, hydrophobic. | Suitable replacement for THF and other ethers, facilitates work-up. |
| Polyethylene Glycol (PEG) | Polymer | Varies | Low toxicity, low volatility, recyclable. | Can serve as both solvent and phase-transfer catalyst. |
| Ethanol | Bio-based Alcohol | 78 | Renewable, biodegradable, low toxicity. | A greener protic solvent option, particularly for microwave synthesis. |
| Water | Inorganic | 100 | Abundant, non-toxic, non-flammable. | The ultimate green solvent, potentially usable with phase-transfer catalysis. |
The development of these environmentally benign methodologies is ongoing, with a focus on combining different green techniques to maximize sustainability. For instance, a process that utilizes a bio-based solvent, a recyclable catalyst, and an energy-efficient heating method like microwave irradiation would represent a significant step towards a truly green synthesis of this compound and its derivatives.
Q & A
Q. How does this compound participate in regioselective C–H bond activation for organometallic synthesis?
- Methodology: In Au(III)-mediated reactions (e.g., with Au(OAc)), the methoxy groups direct regioselective cyclometalation. Heating in acetic acid activates the pyridine’s C–H bonds, forming stable Au complexes. NMR kinetics and X-ray crystallography confirm the coordination geometry and regiochemistry .
Q. What strategies resolve contradictions in regioselectivity during deprotonative metalation of this compound?
- Methodology: Computational CH acidity analysis (DFT calculations) predicts reactive sites. Experimentally, prolonged base contact (e.g., 20 hr with LDA) favors iodination at C3 and C5. Cross-validation via - HMBC NMR identifies coupling patterns to distinguish isomers .
Q. How can this compound derivatives enhance perovskite solar cell efficiency?
- Methodology: As an n-dopant in electron transport layers (ETLs), this compound improves charge mobility. Optimize doping ratios (e.g., 1–3 wt%) via spin-coating and anneal at 100°C. Characterize using UV-Vis (bandgap analysis), J-V curves (fill factor >82%), and impedance spectroscopy (charge recombination rates) .
Q. What experimental design minimizes byproducts during nitration of this compound N-oxide?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
